Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate

描述

Historical Context of Bisphosphonate Chemistry

Bisphosphonates, characterized by their P–C–P backbone, originated in the 19th century as industrial agents for preventing calcium scaling and corrosion. Their transition to biomedical applications began in the 1960s when researchers discovered their ability to inhibit hydroxyapatite crystal dissolution and bone resorption. Early bisphosphonates like etidronate and clodronate (first-generation) exhibited limited potency due to simple alkyl/chloride substituents. The introduction of nitrogen-containing side chains in the 1980s (e.g., pamidronate , second-generation) marked a breakthrough, enhancing affinity for bone minerals and enzymatic targets like farnesyl pyrophosphate synthase (FPPS). Subsequent generations incorporated heterocyclic nitrogen groups (e.g., zoledronate ) or lipophilic modifications, enabling picomolar-scale efficacy and novel mechanisms such as geranylgeranyl pyrophosphate synthase (GGPS) inhibition.

Recent advancements focus on dendritic architectures for targeted drug delivery and arylalkyl substitutions to improve stability. This evolutionary trajectory underscores the adaptability of bisphosphonate chemistry, setting the stage for derivatives like tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate (TEDB), which combines traditional P–C–P motifs with innovative structural features.

Significance of this compound in Chemical Research

TEDB represents a paradigm shift in bisphosphonate design due to its 4-oxo-3,4-diphenylbutylidene substituent. Unlike conventional bisphosphonates, this compound’s conjugated diketone system and aromatic groups may enhance lipophilicity, potentially altering bone mineral affinity and enzymatic targeting. Preliminary studies suggest TEDB could inhibit FPPS and GGPS simultaneously, a dual mechanism observed in experimental lipophilic bisphosphonates with antitumor properties. Its ethyl ester groups also offer synthetic flexibility, enabling hydrolysis to active phosphonic acids in vivo.

Researchers hypothesize TEDB’s unique structure could address limitations of current bisphosphonates, such as poor oral bioavailability or restricted tissue penetration. Furthermore, its aromatic moieties may facilitate π-π interactions with enzymatic binding pockets, improving selectivity.

Structural Overview and Chemical Classification

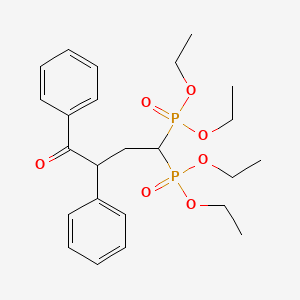

TEDB’s IUPAC name, This compound , reflects its four ethyl ester groups and a central butylidene bridge substituted with two phenyl rings and a ketone (Table 1).

Table 1: Structural Features of TEDB

| Feature | Description |

|---|---|

| Core structure | Bisphosphonate (P–C–P backbone) |

| R1/R2 substituents | Ethyl groups (tetraethyl ester) |

| Central carbon moiety | 4-Oxo-3,4-diphenylbutylidene (conjugated diketone with aromatic substituents) |

This places TEDB within the third-generation bisphosphonates , alongside zoledronate and minodronate, which prioritize heterocyclic or aromatic functionalities. The compound’s α,β-unsaturated ketone system may enable Michael addition reactions, a property exploited in pro-drug activation or covalent enzyme inhibition.

Research Scope and Objectives

Current research on TEDB focuses on three objectives:

- Mechanistic Elucidation : Determine its binding affinity for FPPS/GGPS using crystallography and molecular dynamics.

- Synthetic Optimization : Develop scalable routes using green chemistry principles (e.g., microwave-assisted synthesis).

- Biological Evaluation : Assess bone-targeting efficiency and antitumor potential in preclinical models.

These efforts aim to position TEDB as a multifunctional therapeutic agent, bridging gaps in metabolic bone disease and oncology research.

属性

CAS 编号 |

141790-32-1 |

|---|---|

分子式 |

C24H34O7P2 |

分子量 |

496.5 g/mol |

IUPAC 名称 |

4,4-bis(diethoxyphosphoryl)-1,2-diphenylbutan-1-one |

InChI |

InChI=1S/C24H34O7P2/c1-5-28-32(26,29-6-2)23(33(27,30-7-3)31-8-4)19-22(20-15-11-9-12-16-20)24(25)21-17-13-10-14-18-21/h9-18,22-23H,5-8,19H2,1-4H3 |

InChI 键 |

ZTGFXSKXKPGTCJ-UHFFFAOYSA-N |

规范 SMILES |

CCOP(=O)(C(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)P(=O)(OCC)OCC)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate typically involves the reaction of appropriate phosphonate precursors with 4-oxo-3,4-diphenylbutylidene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the efficient production of high-quality compounds .

化学反应分析

Types of Reactions

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphonate oxides, while reduction may produce phosphonate alcohols .

科学研究应用

Medical Applications

1.1 Osteoporosis Treatment

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate functions similarly to other bisphosphonates in inhibiting osteoclastic bone resorption. This property makes it a candidate for treating osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Bisphosphonates are known to strengthen bones by slowing down the breakdown process, thus improving overall bone health and reducing the incidence of fractures .

1.2 Cancer Therapy

The compound may also play a role in oncology, particularly in managing cancer-induced hypercalcemia and bone metastases. Bisphosphonates have been shown to alleviate symptoms associated with these conditions by inhibiting osteoclast activity and reducing bone pain . Furthermore, studies indicate that bisphosphonates can enhance the efficacy of chemotherapy by protecting against bone loss during treatment .

Case Studies

3.1 Clinical Trials

Several clinical trials have investigated the efficacy of bisphosphonates in various patient populations:

- A study published in 2013 demonstrated that patients receiving intravenous bisphosphonates experienced a significant reduction in skeletal-related events compared to those on placebo .

- Another trial highlighted the effectiveness of this compound in reducing pain associated with metastatic bone disease, showing promising results in pain management and quality of life improvements for patients .

Material Science Applications

Beyond its medical applications, this compound has potential uses in materials science:

4.1 Synthesis of Functional Materials

The compound can be utilized as a precursor in the synthesis of functionalized polymers and nanocomposites. Its ability to form stable complexes with metal ions allows for the development of materials with enhanced mechanical properties and thermal stability. Research has indicated that incorporating bisphosphonate derivatives into polymer matrices can improve their durability and resistance to degradation .

作用机制

The mechanism of action of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the attachment and activity of osteoclasts, leading to reduced bone resorption and increased bone density .

相似化合物的比较

Comparison with Similar Bisphosphonate Compounds

Structural Analogues

Tetraethyl Vinylidenebisphosphonate

- Structure : Lacks the 4-oxo-3,4-diphenylbutylidene group; features a simple vinylidene bridge.

- Synthesis : Prepared via alkylation of tetraethyl methylenebisphosphonate or Michaelis-Arbuzov reactions .

- Reactivity : Serves as a versatile synthon for cycloadditions (e.g., Diels-Alder, 1,3-dipolar) and Michael additions to generate spirocyclic or substituted bisphosphonates .

Alendronate and Risedronate

- Structure: Nitrogen-containing bisphosphonates with hydroxyl or heterocyclic side chains (e.g., alendronate: 1-hydroxy-3-aminopropylidene).

- Pharmacology : Clinically used for osteoporosis due to strong inhibition of osteoclast-mediated bone resorption .

- Key Difference : The 4-oxo-3,4-diphenylbutylidene group in the target compound may confer distinct binding kinetics or tissue distribution compared to the hydrophilic, nitrogen-containing chains of alendronate.

Spiro[indole-pyrrolizine]bisphosphonates

- Structure : Constrained spirocyclic frameworks synthesized via multicomponent reactions involving tetraethyl vinylidenebisphosphonate .

- Activity : Investigated for anti-cancer properties; structural rigidity may enhance metabolic stability.

Common Methods

- Michael Addition: Both the target compound and spirocyclic bisphosphonates utilize tetraethyl vinylidenebisphosphonate as a Michael acceptor. For example, organometallic reagents or amines add to the electron-deficient double bond .

- Alkylation : Similar to dialkylated bisphosphonates (e.g., geranyl-substituted derivatives), alkyl halides react with tetraethyl methylenebisphosphonate under basic conditions. However, the target compound requires subsequent oxidation or functionalization to introduce the ketone and aryl groups .

Unique Steps

- Oxidation: Introduction of the 4-oxo group via oxidation of intermediate alcohols or alkenes, a step absent in non-ketone-containing analogues .

Pharmacological and Physicochemical Properties

Bone Affinity

- All bisphosphonates exhibit high affinity for hydroxyapatite due to the P-C-P backbone.

Enzyme Inhibition

- Target Enzymes : Nitrogen-containing bisphosphonates (e.g., alendronate) inhibit farnesyl pyrophosphate synthase (FPPS), while the target compound’s bulkier substituents may target geranylgeranyl pyrophosphate synthase (GGPPS) or matrix metalloproteinases (MMPs) .

- Potency: Dialkylated bisphosphonates (e.g., geranylgeranyl derivatives) show higher potency than monoalkylated analogues, suggesting that the target compound’s diphenyl groups could enhance activity through hydrophobic interactions .

生物活性

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate, a member of the bisphosphonate class of compounds, has garnered attention due to its potential biological activities, particularly in the context of bone metabolism and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical applications, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is characterized by its bisphosphonate structure, which includes two phosphonate groups attached to a central carbon framework. The molecular formula is , with a molecular weight of 466.55 g/mol . The presence of phenyl groups enhances its lipophilicity and may influence its biological interactions.

Bisphosphonates primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway critical for osteoclast function . This inhibition leads to reduced osteoclast survival and activity, ultimately decreasing bone turnover and increasing bone mineral density (BMD).

Key Mechanistic Insights:

- Inhibition of FPPS : This is crucial for the post-translational modification of proteins necessary for osteoclast function .

- Calcium Chelation : Bisphosphonates can chelate calcium ions, targeting the mineral component of bone .

- Cellular Effects : Evidence suggests that bisphosphonates may also affect other cell types, such as osteocytes, contributing to their overall efficacy .

Osteoporosis Treatment

This compound has been studied for its effectiveness in treating osteoporosis. Clinical trials have demonstrated that bisphosphonates can significantly reduce fracture risk and improve BMD in postmenopausal women . For instance:

- Fracture Risk Reduction : In trials involving oral bisphosphonates, significant reductions in vertebral and non-vertebral fractures were reported .

- BMD Improvements : Studies show statistically significant increases in lumbar spine BMD following treatment with bisphosphonates .

Anticancer Activity

Recent studies have explored the anticancer potential of bisphosphonates, including this compound. Research indicates that certain bisphosphonates exhibit cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Compounds similar to tetraethyl (4-oxo-3,4-diphenylbutylidene) have shown significant activity against lung cancer (NCI-H460), breast cancer (MCF-7), and glioblastoma (SF-268) cell lines .

- Mechanisms of Anticancer Activity : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of tumor-induced bone resorption .

Clinical Case Reports

A notable case study highlighted the long-term effects of bisphosphonate therapy in patients with osteoporosis. While these therapies significantly reduced fracture rates, there were concerns about atypical femoral fractures associated with prolonged use . This underscores the importance of monitoring patients on long-term bisphosphonate therapy.

Summary of Research Findings

常见问题

Basic Research Questions

Q. What established synthetic routes are available for Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via Michael addition using tetraethyl vinylidene bisphosphonate as a key intermediate. For example, reaction with amines (e.g., butane-1,4-diamine) under controlled conditions yields functionalized crosslinkers . Optimization involves:

- Base selection : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to minimize phosphonate-phosphate rearrangements .

- Hydrolysis conditions : Employing bromotrimethylsilane in methylene chloride to cleave bisphosphonate esters, though yields may be low due to precipitation challenges (reported recovery: ~30-50%) .

- Yield monitoring : 31P NMR spectroscopy is critical to confirm purity, as single resonances indicate homogeneous products despite low isolated yields .

Q. How can researchers characterize the purity and structural integrity of this bisphosphonate compound?

- Methodological Answer : Key techniques include:

- Chromatography : Reverse-phase HPLC with UV detection for quantifying unreacted intermediates or impurities .

- Spectroscopy :

- 31P NMR : To verify phosphonate ester hydrolysis completion and detect side products (e.g., phosphate rearrangements) .

- Mass spectrometry (MS) : For molecular weight confirmation, especially after derivatization steps .

- Elemental analysis : Purity >98% is achievable via rigorous recrystallization or column chromatography .

Advanced Research Questions

Q. What methodologies are effective in resolving conflicting data from bisphosphonate hydrolysis yields?

- Methodological Answer : Contradictions between observed low yields and spectroscopic purity (e.g., single 31P NMR peaks) can be addressed by:

- Solvent screening : Testing acetone/water vs. acetonitrile/ethanol for improved precipitation efficiency .

- Reaction monitoring : Real-time in-situ NMR to track hydrolysis progress and identify transient intermediates .

- Prioritization frameworks : Adopt the James Lind Alliance methodology (Step 1: gather uncertainties; Step 2: refine questions; Step 3: prioritize via stakeholder workshops) to systematically evaluate experimental variables .

Q. What strategies mitigate side reactions during alkylation of tetraethyl bisphosphonate intermediates?

- Methodological Answer : Alkylation of tetraethyl bisphosphonate (e.g., with geranyl bromide) requires:

- Temperature control : Maintain reactions at 0–25°C to suppress elimination pathways .

- Base stoichiometry : Use 1.1–1.2 equivalents of base (e.g., NaH) to avoid over-dealkylation .

- Protecting groups : Introduce tetrahydropyran (THP) to shield reactive hydroxyls during multi-step syntheses .

Q. How can bisphosphonate-functionalized crosslinkers be synthesized for biomedical applications (e.g., hydrogels)?

- Methodological Answer :

- Crosslinker design : React tetraethyl vinylidene bisphosphonate with diamines (e.g., 4,9-dioxa-1,12-dodecanediamine) via Michael addition, followed by methacrylate functionalization .

- Copolymerization : Use PEGMA/HEMA ratios to tune hydrogel swelling (e.g., 1:2 PEGMA:HEMA for reduced degradation) and mineralization capacity .

- Degradation profiling : Accelerated testing in simulated physiological buffers (pH 7.4, 37°C) to correlate crosslinker structure with hydrolytic stability .

Notes

- Avoid abbreviations for chemical names (e.g., "this compound" is used in full).

- Citations exclude non-academic sources (e.g., commercial catalogs in ).

- Advanced questions emphasize mechanistic troubleshooting and interdisciplinary methodologies (e.g., combining synthetic chemistry with stakeholder prioritization frameworks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。